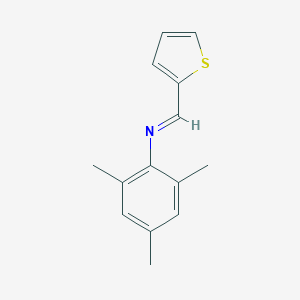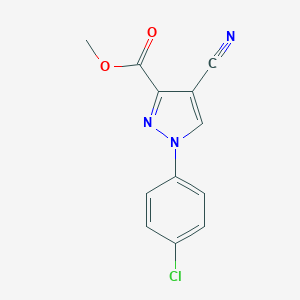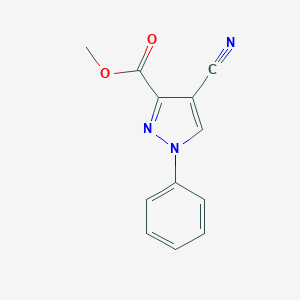![molecular formula C25H18ClN3O2 B283092 5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the pyrazole family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of CPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). CPP has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
CPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPP has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is its well-characterized chemical structure and known mechanism of action. This makes it a useful tool for investigating the role of inflammation and pain pathways in various disease states. However, one limitation of using CPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPP. One area of interest is investigating its potential use as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another area of interest is investigating its potential use as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of CPP and to optimize its pharmacokinetic properties for use in humans.
Synthesemethoden
CPP can be synthesized through a multistep process involving the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and 2-phenylacetaldehyde. The resulting product is then subjected to a series of purification steps to obtain pure CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. CPP has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
Eigenschaften
Molekularformel |
C25H18ClN3O2 |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1-phenyl-3-[(E)-2-phenylethenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C25H18ClN3O2/c26-18-12-14-19(15-13-18)28-24(30)22-21(16-11-17-7-3-1-4-8-17)27-29(23(22)25(28)31)20-9-5-2-6-10-20/h1-16,22-23H/b16-11+ |
InChI-Schlüssel |
JZODCCJOWSBIEW-LFIBNONCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)




![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)